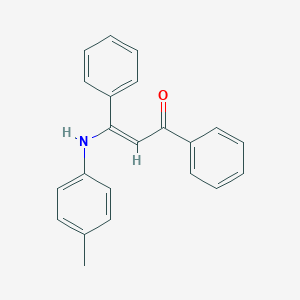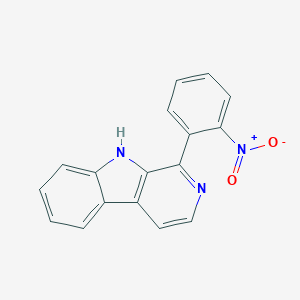
6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine, also known as PBDT, is a novel compound that has been gaining attention in scientific research due to its potential therapeutic applications. PBDT belongs to the class of pyrimidine derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine is not fully understood, but it is believed to act by inhibiting key enzymes and signaling pathways involved in cell growth and inflammation. 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. It has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has also been shown to have antibacterial activity against both gram-positive and gram-negative bacteria. In addition, 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine is its unique chemical structure, which makes it a promising candidate for drug development. 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has been found to have a range of therapeutic applications, including anti-cancer, anti-bacterial, and anti-inflammatory effects. However, one limitation of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine. One area of research is to further investigate its mechanism of action and optimize its therapeutic potential. Another area of research is to develop new derivatives of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine with improved pharmacological properties. In addition, 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine could be used as a lead compound for the development of new drugs with similar chemical structures and therapeutic applications.
Conclusion:
In conclusion, 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine is a novel compound that has been gaining attention in scientific research due to its potential therapeutic applications. It has been found to have anti-cancer, anti-bacterial, and anti-inflammatory effects, and its unique chemical structure makes it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Synthesis Methods
The synthesis of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine involves a multi-step process that starts with the reaction of 2-phenyl-4,6-dichloro-pyrimidine with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base. The resulting intermediate is then reacted with ammonium acetate and hydrazine hydrate to obtain the final product, 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine. The synthesis method has been optimized to yield high purity and good yields of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine.
Scientific Research Applications
6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antibacterial activity against both gram-positive and gram-negative bacteria. In addition, 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
Molecular Formula |
C18H16N4O2 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-2-phenylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H16N4O2/c19-16-13(8-11-6-7-14-15(9-11)24-10-23-14)17(20)22-18(21-16)12-4-2-1-3-5-12/h1-7,9H,8,10H2,(H4,19,20,21,22) |
InChI Key |
YCVGUHLTOFHXPK-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=C(N=C(N=C3N)C4=CC=CC=C4)N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=C(N=C(N=C3N)C4=CC=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(isopentyloxy)-3-methoxyphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B243099.png)
![2-[(5,6-Diaminopyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B243102.png)
![3-nitro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B243103.png)

![2-(1-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B243108.png)
![2-Cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-2-propenethioamide](/img/structure/B243113.png)
![3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one](/img/structure/B243114.png)
![[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile](/img/structure/B243115.png)
![2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B243120.png)
![5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B243121.png)


![6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B243138.png)
![3-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B243148.png)